1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5/c1-13-10-14(2)26(25-13)19-11-18(21(3,4)5)24-20-17(12-23-27(19)20)15-6-8-16(22)9-7-15/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACZBOYWWZCEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.
Chlorophenyl substitution: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Dimethylpyrazole formation: The final step involves the formation of the dimethylpyrazole moiety through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial and Antitumor Properties
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial and antitumor activities. In vitro studies have tested these compounds against various human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) and demonstrated promising results compared to established chemotherapeutics like Doxorubicin .
Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of various enzymes, including phosphoinositide 3-kinases (PI3K). A study highlighted the potential of these compounds as selective PI3Kδ inhibitors with low nanomolar IC50 values, making them candidates for treating conditions like asthma .
Therapeutic Applications
The therapeutic potential of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole extends beyond oncology. Its structural characteristics allow for interactions with multiple biological targets:
- Cancer Therapy : The compound shows promise as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Agents : Its effectiveness against bacterial and fungal strains positions it as a candidate for developing new antimicrobial therapies.
Case Studies
Several case studies illustrate the compound's application:
- Antitumor Efficacy : A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cells. Results indicated that certain modifications to the core structure significantly enhanced cytotoxicity .
- Enzyme Inhibition : Another investigation focused on the inhibition of PI3Kδ by modified pyrazolo[1,5-a]pyrimidines. The findings suggested that specific substitutions could lead to improved selectivity and potency .
Mechanism of Action
The mechanism of action of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The following table and analysis highlight structural and functional differences between the target compound and analogous derivatives.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The tert-butyl group in the target compound and MK85 improves steric shielding, reducing off-target interactions compared to derivatives with smaller alkyl groups (e.g., ethyl in MK85). Electron-withdrawing groups (e.g., trifluoromethyl in MK71 ) increase electrophilicity, favoring covalent binding to cysteine residues in kinases, whereas the target compound’s 4-chlorophenyl group prioritizes non-covalent interactions .
Solubility and Metabolic Stability: The cyclopentylamine substituent in the N-cyclopentyl derivative enhances water solubility via hydrogen bonding, contrasting with the target compound’s dimethylpyrazole, which favors membrane permeability. Difluoromethyl in the N-benzyl derivative reduces oxidative metabolism, extending half-life compared to the target compound’s non-fluorinated pyrazole.
Synthetic Accessibility :
- Copper-catalyzed click chemistry (e.g., glycohybrids in ) enables modular functionalization of the pyrazolo[1,5-a]pyrimidine core, but the target compound’s tert-butyl and chlorophenyl groups require multistep Suzuki-Miyaura couplings .
Biological Relevance :
- Derivatives with carbamate or carboxamide groups (e.g., ) show improved hydrolytic stability and binding to ATP pockets in kinases, while the target compound’s simpler substituents may favor broader target selectivity .
Biological Activity
The compound 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound features a complex structure characterized by:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Substituents : A tert-butyl group and a 4-chlorophenyl group, which are crucial for its biological activity.
Molecular Formula
- Molecular Formula : C16H18ClN5
- Molecular Weight : 303.80 g/mol
Anticancer Properties
Research indicates that pyrazolo derivatives exhibit significant anticancer properties. For example:
- Compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .
Anti-inflammatory Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anti-inflammatory potential:
- A study demonstrated that derivatives of this compound can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) by up to 85% at specific concentrations .
Antimicrobial Effects
Compounds similar to this pyrazolo derivative have also been tested for antimicrobial activity:
- A series of pyrazole derivatives showed promising results against bacterial strains such as E. coli and S. aureus, with some compounds demonstrating significant inhibition .
The biological activity of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes (COX), which play a vital role in inflammation .
- Cell Signaling Modulation : It can modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
Case Study Examples
- Anticancer Activity : A derivative was tested against the Hep-2 cancer cell line, showing significant cytotoxicity with an IC50 value of 3.25 mg/mL .
- Anti-inflammatory Study : Compounds were evaluated for their ability to inhibit pro-inflammatory cytokines, yielding results comparable to established anti-inflammatory drugs like dexamethasone .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions. A common approach includes:
- Condensation reactions : Reacting aminopyrazoles with dielectrophilic reagents (e.g., β-diketones or α,β-unsaturated carbonyl compounds) to form the pyrazolo[1,5-a]pyrimidine core .
- Substitution reactions : Introducing substituents (e.g., tert-butyl, chlorophenyl) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Optimization : Key parameters include solvent selection (e.g., ethanol, DMF), reflux duration (2–6 hours), and catalysts (e.g., trifluoroacetic acid) to enhance yields (62–70%) .
Q. Example Procedure :
- Reflux 3-(4-chlorophenyl)-1H-pyrazole with tert-butyl acetylacetone in ethanol for 5 hours.
- Purify via recrystallization (ethanol/DMF mixture) to isolate crystals (melting point: 221–223°C) .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Determines precise bond lengths, angles, and crystal packing (mean C–C bond: 0.004 Å; R-factor: 0.051) .
- Spectroscopy :
- 1H/13C NMR : Assigns protons and carbons (e.g., aromatic protons at δ 7.2–8.1 ppm; pyrazole carbons at δ 140–160 ppm) .
- IR : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 435) .
Q. What in vitro assays are suitable for initial biological evaluation?
- Anticancer activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Antimicrobial screening : Disk diffusion method against Gram-positive/negative bacteria .
- Dose-response studies : Use concentrations ranging from 1–100 µM to establish potency .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
Q. How to resolve contradictions in reported biological activity data?
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and retest activity .
- Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) to explain potency variations .
- Meta-analysis : Compare datasets across studies, accounting for variables like cell line specificity or assay conditions .
Q. What advanced techniques elucidate reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation?
Q. How do solvent polarity and temperature affect synthetic outcomes?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol favors cyclization .
- Temperature gradients : Higher temperatures (80–100°C) accelerate condensation but may degrade thermally sensitive groups .
- Case study : Refluxing in toluene with TFA increased yields of pyrazolo[3,4-b]pyridines from 48% to 67% .
Q. What strategies improve regioselectivity in substitution reactions?
- Directing groups : Use meta-chlorophenyl substituents to guide electrophilic attack to the pyrimidine C7 position .
- Catalytic control : Employ Pd(OAc)₂ with ligands (e.g., PPh₃) to favor cross-coupling at sterically accessible sites .
- Solvent effects : Low-polarity solvents (e.g., THF) reduce side reactions in halogen displacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
